molecular formula C15H10ClN3O B13723589 6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol

6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B13723589
M. Wt: 283.71 g/mol
InChI Key: QTCQHDNGTMCBBE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol typically involves the condensation of 4-chlorobenzaldehyde with 3-aminopyridine and subsequent cyclization with appropriate reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(pyridin-2-yl)pyrimidin-4-ol
  • 6-(4-Chlorophenyl)-2-(pyridin-4-yl)pyrimidin-4-ol
  • 6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-5-ol

Uniqueness

6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H10ClN3O/c16-12-5-3-10(4-6-12)13-8-14(20)19-15(18-13)11-2-1-7-17-9-11/h1-9H,(H,18,19,20)

InChI Key

QTCQHDNGTMCBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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